molecular formula C22H24ClN2- B13780301 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride

Cat. No.: B13780301
M. Wt: 351.9 g/mol
InChI Key: FJXQQXPCGHSWCX-IERUDJENSA-M
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Description

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride is a complex organic compound with a unique structure that includes two indole rings connected by a vinyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride typically involves the reaction of 2-methyl-1H-indole-3-carbaldehyde with 1,3,3-trimethyl-2-methyleneindoline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques like continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, ketones, and carboxylic acids .

Scientific Research Applications

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting various cellular processes. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,3-trimethyl-2-methyleneindoline
  • 1,1,2-trimethyl-1H-benz[e]indole
  • 2,3,3-trimethyl-3H-indolium chloride

Uniqueness

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride stands out due to its unique structure, which includes two indole rings connected by a vinyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C22H24ClN2-

Molecular Weight

351.9 g/mol

IUPAC Name

1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride

InChI

InChI=1S/C22H24N2.ClH/c1-15-16(17-9-5-7-11-19(17)23-15)13-14-21-22(2,3)18-10-6-8-12-20(18)24(21)4;/h5-14,21,23H,1-4H3;1H/p-1/b14-13+;

InChI Key

FJXQQXPCGHSWCX-IERUDJENSA-M

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)/C=C/C3C(C4=CC=CC=C4N3C)(C)C.[Cl-]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C=CC3C(C4=CC=CC=C4N3C)(C)C.[Cl-]

Origin of Product

United States

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